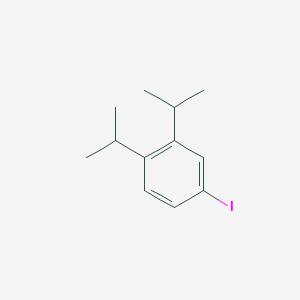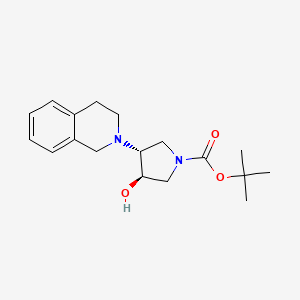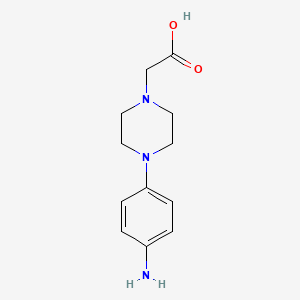
Methyl 2-amino-2-(2,3-difluorophenyl)acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-2-(2,3-difluorophenyl)acetate hydrochloride is a chemical compound with the molecular formula C9H11ClF2NO2 It is known for its unique structural properties, which include the presence of both amino and difluorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-(2,3-difluorophenyl)acetate hydrochloride typically involves the reaction of 2,3-difluorobenzaldehyde with glycine methyl ester hydrochloride in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The reaction proceeds through a condensation mechanism, forming the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-amino-2-(2,3-difluorophenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents such as ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 2-amino-2-(2,3-difluorophenyl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-2-(2,3-difluorophenyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
- Methyl 2-amino-2-(2-fluorophenyl)acetate hydrochloride
- Methyl 2-amino-2-(3-fluorophenyl)acetate hydrochloride
- Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
Comparison: Methyl 2-amino-2-(2,3-difluorophenyl)acetate hydrochloride is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its mono-fluorinated analogs, this compound may exhibit enhanced stability, increased lipophilicity, and potentially different biological effects. These differences make it a valuable compound for specific research applications where such properties are desired .
Propiedades
Fórmula molecular |
C9H10ClF2NO2 |
|---|---|
Peso molecular |
237.63 g/mol |
Nombre IUPAC |
methyl 2-amino-2-(2,3-difluorophenyl)acetate;hydrochloride |
InChI |
InChI=1S/C9H9F2NO2.ClH/c1-14-9(13)8(12)5-3-2-4-6(10)7(5)11;/h2-4,8H,12H2,1H3;1H |
Clave InChI |
AOEAQVBKZJVPSM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1=C(C(=CC=C1)F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine-4a-carboxylic acid](/img/structure/B13511634.png)
![Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13511643.png)


amino}acetic acid](/img/structure/B13511655.png)




![1-[(Benzyloxy)carbonyl]-3-cyanopiperidine-3-carboxylic acid](/img/structure/B13511678.png)


![2-[(Cyclopent-3-en-1-yl)amino]pyridine-4-carboxamide](/img/structure/B13511701.png)
![(1S,2R,10S,11S,12R)-N-(3,4-dimethylphenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B13511723.png)
